{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine is a synthetic organic compound characterized by the presence of a chlorophenyl group, a nitro group, and a methoxyamine group
Preparation Methods
The synthesis of {3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine typically involves the reaction of 4-chlorobenzaldehyde with nitromethane in the presence of a base to form the nitroalkene intermediate. This intermediate is then reacted with methoxyamine hydrochloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Addition: The nitroalkene moiety can participate in Michael addition reactions with nucleophiles like amines or thiols.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of {3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to {3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methoxy)amine include:
{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(ethoxy)amine: This compound has an ethoxy group instead of a methoxy group, which can affect its reactivity and biological activity.
{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(hydroxy)amine: The presence of a hydroxy group can influence the compound’s solubility and interaction with biological targets.
{3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl}(methyl)amine: The methyl group can alter the compound’s electronic properties and its behavior in chemical reactions
These similar compounds highlight the versatility of the {3-[(4-Chlorophenyl)imino]-2-nitroprop-1-en-1-yl} scaffold and its potential for modification to achieve desired properties and activities.
Properties
Molecular Formula |
C10H10ClN3O3 |
---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imino-N-methoxy-2-nitroprop-1-en-1-amine |
InChI |
InChI=1S/C10H10ClN3O3/c1-17-13-7-10(14(15)16)6-12-9-4-2-8(11)3-5-9/h2-7,13H,1H3 |
InChI Key |
WYKNDDZQYZJYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CONC=C(C=NC1=CC=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.